1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)
Description
Evolution of Pyrazole-3-carboxamide Research
The history of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Pyrazole, with the formula (CH)₃N₂H, is characterized as an azole with a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Over the past century, pyrazole chemistry has evolved significantly, with particular interest in its derivatives due to their remarkable biological activities.
The research on pyrazole-3-carboxamide derivatives gained momentum in the late 20th and early 21st centuries as researchers recognized their potential as bioactive compounds. The structural versatility of the pyrazole scaffold combined with the reactivity of the carboxamide functional group made these compounds attractive targets for medicinal chemists. Studies over the years have demonstrated that pyrazole-3-carboxamide derivatives exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
The evolution of synthetic methodologies has played a crucial role in advancing pyrazole-3-carboxamide research. Classical methods such as the reaction of 1,3-diketones with hydrazine (Knorr-type reactions) have been complemented by more modern approaches. For instance, the cyclocondensation reaction of 1,3-dicarbonyl compounds with oxalyl chloride represents a convenient synthesis route for furan-2,3-dione systems, which can be further transformed into pyrazole-3-carboxylic acids and their derivatives.
Development Timeline of 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)
The specific compound 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) (CAS No. 185451-43-8) represents a specialized derivative within the broader class of pyrazole-3-carboxamides. While the exact development timeline of this particular compound is not extensively documented in the literature, it emerges from the broader research trends in pyrazole chemistry and the ongoing exploration of structure-activity relationships.
The partially saturated pyrazole core (2,5-dihydro structure) with a carboxamide group at position 3, featuring two methyl groups at the N1 and N-terminus positions and a ketone group at position 5, gives this compound its distinctive structural characteristics. The development of such specialized pyrazole derivatives is part of the ongoing efforts to create compounds with targeted biological activities by modifying the basic pyrazole scaffold.
Table 1. Physical and Chemical Properties of 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)
| Property | Value |
|---|---|
| IUPAC Name | N,2-dimethyl-3-oxo-1H-pyrazole-5-carboxamide |
| CAS No. | 185451-43-8 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| InChI | InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11) |
| InChI Key | SSEAGKJOZKWNTL-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC(=O)N(N1)C |
The synthesis of 1H-Pyrazole-3-carboxamide derivatives typically involves the formation of pyrazole carboxylic acids followed by conversion to acid chlorides, which can then react with various amines to yield the corresponding carboxamides. For the target compound, the synthesis would follow similar principles, with additional steps to achieve the 2,5-dihydro structure and introduce the methyl groups at specific positions.
Significance in Heterocyclic Chemistry
Pyrazole derivatives, including 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI), hold a significant position in heterocyclic chemistry due to their unique structural features and diverse applications. The pyrazole ring system, with its distinct electronic properties and hydrogen-bonding capabilities, serves as an excellent scaffold for developing compounds with specific biological activities.
The presence of two adjacent nitrogen atoms in the pyrazole ring creates a dipole and enables these compounds to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. These characteristics make pyrazole derivatives valuable building blocks in medicinal chemistry, allowing them to interact effectively with biological targets such as enzymes and receptors.
Table 2. Comparative Analysis of 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) with Related Pyrazole Derivatives
| Feature | 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) | Standard Pyrazole-3-carboxamides | Impact on Properties |
|---|---|---|---|
| Ring Saturation | Partially saturated (2,5-dihydro) | Fully aromatic | Reduced planarity, altered electronic distribution |
| N-Substitution | N1-methyl | Variable (H, alkyl, aryl) | Modified hydrogen bonding capacity, increased lipophilicity |
| Carboxamide | N-methyl carboxamide at position 3 | Variable substituents at position 3 | Enhanced stability, specific hydrogen bonding pattern |
| Carbonyl Group | Ketone at position 5 | Variable functionality | Additional hydrogen bond acceptor, altered reactivity |
The carboxamide functional group further enhances the significance of these compounds by providing additional hydrogen-bonding sites and affecting water solubility. The combination of the pyrazole ring and carboxamide group creates a versatile platform for molecular design, enabling researchers to develop compounds with tailored properties for specific applications.
In the case of 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI), the partially saturated ring structure introduces conformational flexibility not present in fully aromatic pyrazole derivatives. This structural feature, combined with the strategic positioning of the methyl groups and ketone functionality, creates a unique three-dimensional architecture that can interact with biological targets in ways different from standard pyrazole compounds.
Position Within the Privileged Scaffold Classification
Pyrazole is widely recognized as a "privileged scaffold" in medicinal chemistry, a status attributed to structural motifs that appear repeatedly in bioactive compounds and approved drugs. The concept of privileged scaffolds, introduced in the late 1980s, refers to molecular frameworks capable of binding to multiple receptor types with high affinity when decorated with appropriate functional groups.
The pyrazole scaffold has earned its position within this classification due to its presence in numerous FDA-approved drugs and bioactive natural products. Notable drugs containing a pyrazole ring include celecoxib (anti-inflammatory), apixaban (anticoagulant), rimonabant (anti-obesity), difenamizole (analgesic), and sildenafil (for erectile dysfunction). This widespread occurrence in successful therapeutic agents underscores the versatility and importance of the pyrazole scaffold in drug discovery.
Table 3. Selected FDA-Approved Drugs Containing Pyrazole Scaffold
| Drug Name | Therapeutic Class | Pyrazole Role in Mechanism |
|---|---|---|
| Celecoxib | Anti-inflammatory | COX-2 inhibition |
| Apixaban | Anticoagulant | Factor Xa inhibition |
| Rimonabant | Anti-obesity | Cannabinoid receptor antagonism |
| Sildenafil | Erectile dysfunction | PDE5 inhibition |
| Ruxolitinib | Anticancer | JAK inhibition |
| Ibrutinib | Anticancer | BTK inhibition |
Within this context, 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) represents a specialized derivative that builds upon the privileged pyrazole scaffold. The addition of the carboxamide group, methyl substituents, and the partially saturated ring structure creates a unique compound with potential biological activities that may differ from those of other pyrazole derivatives. This structural specialization is part of the ongoing exploration of the pyrazole scaffold's versatility in medicinal chemistry and drug discovery.
Recent research has shown that pyrazole-3-carboxamide derivatives can interact with various biological targets, including kinases, carbonic anhydrases, and DNA. The specific biological activities of 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) would depend on its unique structural features and how they influence its interactions with these targets. The partially saturated ring structure, in particular, may confer distinct conformational properties that affect binding affinity and selectivity.
Properties
IUPAC Name |
N,2-dimethyl-3-oxo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAGKJOZKWNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)N(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Cyclocondensation and Coupling Approaches
The foundational strategy for synthesizing pyrazole-3-carboxamides involves cyclocondensation followed by carboxamide coupling. A seminal method from J-STAGE demonstrates the synthesis of N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide via a three-step process:
-
Cyclocondensation : Reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol over FeO(OH)/C catalyst yields the pyrazole core.
-
Methylation : Treatment with methyl iodide or dimethyl sulfate introduces the N-methyl group at position 1.
-
Carboxamide Formation : Coupling the pyrazole-3-carboxylic acid with methylamine using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) achieves the target carboxamide .
Key data from this approach:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, FeO(OH)/C | Reflux, 2 hr | 63.9 |
| Coupling | EDCI, HOBT, methylamine | RT, 24 hr | 48.7 |
This method is limited by moderate yields in the coupling step, attributed to steric hindrance from the N-methyl group.
Pyrazole Ring Formation via Diethyl Oxalate-Mediated Cyclization
A patent by CN105367498A outlines a cyclization strategy for pyrazolo-cyclo-3-carboxamides. While targeting tetrahydrocyclopenta[c]pyrazoles, this method adapts to synthesize the 2,5-dihydro-5-oxo moiety:
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Knoevenagel Condensation : Cyclopentanone reacts with diethyl oxalate in ethanol under basic conditions to form ethyl 2-oxocyclopentyl acetylacetonate.
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Cyclization : Phenylhydrazine hydrochloride facilitates pyrazole ring closure, yielding 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid .
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Carboxamide Derivatization : The carboxylic acid is converted to an acid chloride (using thionyl chloride) and reacted with methylamine to install the carboxamide group.
This method achieves a 45% yield in the cyclization step but requires harsh acidic conditions (pH 2 with HCl), complicating purification.
Aminolysis of Pyrazole Esters for Industrial Scalability
EP3677572A1 discloses a scalable aminolysis protocol for pyrazole-4-carboxamides, adaptable to the 3-carboxamide target:
-
Ester Preparation : Methyl 1H-pyrazole-3-carboxylate is synthesized via esterification of the corresponding carboxylic acid.
-
Aminolysis : The ester reacts with excess methylamine in toluene using potassium carbonate as a base. Notably, the method avoids removing by-product methanol, streamlining the process .
Reaction conditions and outcomes:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hr |
| Yield | 85% |
This approach is industrially favorable due to high yields and minimal waste generation.
Reductive Functionalization of Nitropyrazole Intermediates
ChemicalBook data highlights 3-methoxy-4-nitro-1H-pyrazole as a precursor for functionalized pyrazoles. For the target compound:
-
Nitration : 1H-pyrazole-3-carboxylic acid is nitrated at position 4 using HNO₃/H₂SO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
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Methylation : The amine is methylated using methyl iodide, followed by carboxamide formation via EDCI/HOBT coupling .
This sequence offers regioselectivity but requires careful control to avoid over-reduction.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI):
Chemical Reactions Analysis
Types of Reactions
TK216 undergoes various chemical reactions, including:
Oxidation: TK216 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of TK216 with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
Overview
Numerous studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth.
Case Studies
- FLT3 Inhibition : A derivative of 1H-pyrazole-3-carboxamide exhibited strong inhibitory activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), outperforming the reference compound FN-1501 . This highlights its potential in treating acute myeloid leukemia.
- Aurora Kinase Inhibition : Several pyrazole derivatives were evaluated for their ability to inhibit Aurora-A kinase. One study reported a compound with an IC50 of 0.16 µM, indicating significant anticancer efficacy against HCT116 and MCF7 cell lines .
Data Table: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8t | MV4-11 | 1.22 | FLT3 Inhibition |
| Compound 21 | HCT116 | 0.39 | Aurora-A Kinase Inhibition |
| Compound 22 | MCF7 | 0.01 | Cytotoxicity via Cell Cycle Arrest |
| Compound 35 | Huh-7 | 1.1 | Induction of Apoptosis |
Overview
The inhibition of kinases is a critical mechanism for the treatment of various cancers and other diseases. Pyrazole derivatives have been identified as effective inhibitors of several kinases, including CDK2, CDK4, and FLT3.
Case Studies
- FXIa Inhibition : Research has identified pyrazole derivatives as potential FXIa inhibitors, with one lead compound demonstrating an IC50 of 90.37 nM . This suggests a dual role in anticoagulation and cancer therapy.
- CDK Inhibition : A series of pyrazole derivatives were synthesized and tested for CDK inhibition, showing comparable efficacy to existing drugs like carboplatin .
Data Table: Kinase Inhibition Potency
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|---|
| Compound 8t | FLT3 | 0.089 | FN-1501 (2.33) |
| Compound X | CDK2 | 0.719 | Carboplatin (varies) |
| Compound Y | FXIa | 90.37 | N/A |
Overview
Understanding the mechanisms by which pyrazole derivatives exert their biological effects is crucial for further development and optimization.
Case Studies
- Binding Studies : Molecular docking studies have elucidated the binding modes of pyrazole derivatives with their targets, providing insights into structure-activity relationships (SAR) .
- Cell Cycle Analysis : Studies have shown that certain pyrazole compounds induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
Mechanism of Action
TK216 exerts its effects by directly binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicase A. This disruption leads to the inhibition of transcriptional activity mediated by EWS-FLI1, resulting in reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely explored due to their structural versatility and pharmacological relevance. Below is a comparative analysis of 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) with structurally related compounds, focusing on substituent effects, synthetic routes, and structure-activity relationships (SAR).
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Substituent Effects on Activity
- Ortho vs. Para/Meta Substitutents: demonstrates that ortho-substituted pyrazole carboxamides (e.g., 24b and 26b with 2-methylphenyl groups) exhibit superior inhibitory activity compared to para/meta analogs, likely due to enhanced steric interactions or electronic modulation of the aromatic ring .
- Carboxamide vs. Carboximidamide : Carboximidamide derivatives () introduce additional hydrogen-bonding capabilities via the amidine group, which may enhance target engagement compared to the carboxamide group in the main compound .
Physicochemical Properties
- However, the dihydro structure may reduce conformational flexibility, impacting membrane permeability.
Research Findings and Implications
- SAR Insights : Ortho-substituted pyrazole carboxamides (e.g., 24b, 26b) highlight the importance of steric bulk near the carboxamide linker for activity . The main compound’s N,1-dimethyl groups may mimic this effect, though its dihydro core could impose geometric constraints.
Biological Activity
1H-Pyrazole-3-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anti-cancer and kinase inhibitors. This article focuses on the biological activity of the compound 1H-Pyrazole-3-carboxamide, 2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) , highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
The biological activity of 1H-Pyrazole-3-carboxamide compounds is primarily attributed to their ability to inhibit various kinases involved in cell proliferation and survival. Key targets include:
- FLT3 (Fms-like tyrosine kinase 3) : Essential for hematopoiesis and implicated in acute myeloid leukemia (AML).
- CDKs (Cyclin-dependent kinases) : Critical regulators of the cell cycle.
Inhibition Potency
Recent studies demonstrate that derivatives exhibit potent inhibitory effects against FLT3 and CDK kinases. For instance, compound 8t has shown an IC50 of 0.089 nM against FLT3 and 0.719 nM against CDK2, making it a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrazole ring significantly influence biological activity. Notably:
- Pyrimidine-fused heterocycles at position 4 enhance FLT3 and CDK inhibition.
- The presence of dimethyl groups in the structure improves binding affinity to target kinases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of various 1H-pyrazole-3-carboxamide derivatives:
| Compound | Target | IC50 (nM) | Cell Line | Activity |
|---|---|---|---|---|
| 8t | FLT3 | 0.089 | MV4-11 | Strong anti-proliferative |
| FN-1501 | FLT3 | 2.33 | N/A | Moderate inhibition |
| Compound A | CDK2 | 0.719 | N/A | High potency |
| Compound B | CDK4 | 0.770 | N/A | High potency |
Case Study 1: Anti-Cancer Activity
A series of pyrazole derivatives were evaluated for their anti-cancer properties against various cell lines including MCF7 and A549. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to over 40 µM depending on the specific derivative tested .
Case Study 2: Kinase Inhibition
In a study focusing on kinase inhibition, compound 8t was noted for its ability to inhibit multiple FLT3 mutants effectively, showcasing its potential as a broad-spectrum kinase inhibitor for AML treatment .
Toxicity Profile
The toxicity of pyrazole derivatives has been assessed using mammalian cell lines (e.g., Vero cells). Most derivatives demonstrated low cytotoxicity with CC50 values exceeding 500 µM, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1H-pyrazole-3-carboxamide derivatives?
- Answer : A common approach involves alkylation or substitution reactions using pyrazole precursors. For example, K₂CO₃ in DMF can facilitate the reaction of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH₂Cl) at room temperature . Optimization may include varying solvents (e.g., ethanol for solubility) or adjusting stoichiometric ratios of reagents (e.g., 1.1 mmol alkyl halide per 1 mmol pyrazole derivative).
Q. How can spectroscopic techniques validate the structure of synthesized 1H-pyrazole-3-carboxamide derivatives?
- Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at N1 and C2) and carboxamide functionality.
- IR : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the oxo group, N-H bend at ~1550 cm⁻¹ for the carboxamide) .
- ESI-MS : Verify molecular weight and fragmentation patterns.
Q. What are the key challenges in purifying 1H-pyrazole-3-carboxamide derivatives?
- Answer : Hydrophilic byproducts (e.g., unreacted K₂CO₃) may require column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane). Recrystallization in ethanol or methanol is effective for isolating crystalline forms .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of pyrazole derivatives?
- Answer : Molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., human DHFR, PDB:1KMS) can predict binding affinities. For example, derivatives with 4-nitrophenyl substituents showed higher docking scores (-9.2 kcal/mol) than reference drugs like doxorubicin (-7.8 kcal/mol) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
Q. What strategies improve the stability of 1H-pyrazole-3-carboxamide derivatives under physiological conditions?
- Answer :
- pH optimization : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced stability in acidic media.
- Metal coordination : Synthesize 3d-metal complexes (e.g., Co(II), Ni(II)) to stabilize the pyrazole core. For example, Co(II) complexes of 5-diazenylpyrazole derivatives showed improved thermal stability (decomposition >250°C) .
Q. How do substituent variations impact the pharmacological profile of pyrazole-3-carboxamide derivatives?
- Answer : Systematic SAR studies reveal:
- Methyl groups at N1 and C2 enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration.
- Electron-deficient aryl groups (e.g., 4-nitrophenyl) increase enzyme inhibition (IC₅₀ ~0.8 μM for DHFR vs. ~5.2 μM for unsubstituted analogs) .
- Table : Selected Biological Activities
| Substituent | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | DHFR | 0.8 | |
| 5-Methylisoxazole | COX-2 | 12.3 | |
| Unsubstituted | DHFR | 5.2 |
Q. What analytical methods are critical for detecting degradation products in pyrazole-3-carboxamide formulations?
- Answer :
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the carboxamide group) with C18 columns and 0.1% formic acid mobile phase.
- X-ray crystallography : Resolve structural changes in metal complexes after exposure to humidity .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., stirring time ≥12 hours for complete conversion) .
- Data Validation : Cross-reference computational docking results with in vitro assays to address discrepancies (e.g., false positives in silico) .
- Safety : Handle alkyl halides and DMF in fume hoods due to toxicity (LD₅₀ for DMF: 3.5 g/kg in rats).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
